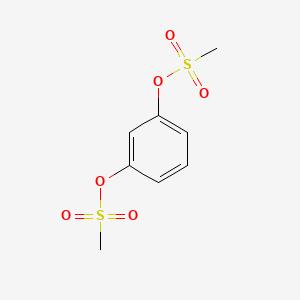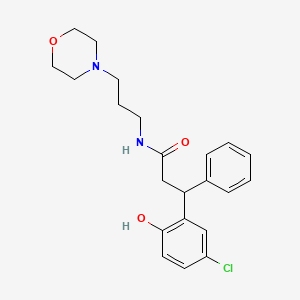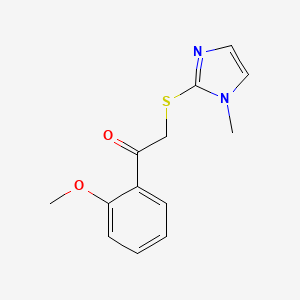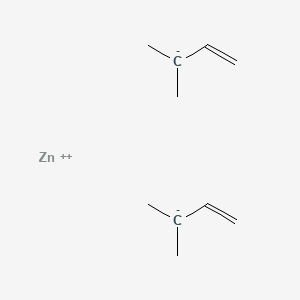
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyl group, and a phenylsulfanyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one typically involves multiple steps, including the introduction of the ethoxy group, the dimethyl group, and the phenylsulfanyl group. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon and carbon-sulfur bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ethoxy and dimethyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one: This compound has a similar structure but includes an additional alkyne group.
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-ol: This compound is the reduced form of the ketone, with an alcohol group instead of a ketone.
Uniqueness
5-Ethoxy-2,2-dimethyl-6-(phenylsulfanyl)hexan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group, in particular, provides unique opportunities for interaction with biological targets and the development of new chemical entities.
Propriétés
Numéro CAS |
89113-77-9 |
|---|---|
Formule moléculaire |
C16H24O2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
5-ethoxy-2,2-dimethyl-6-phenylsulfanylhexan-3-one |
InChI |
InChI=1S/C16H24O2S/c1-5-18-13(11-15(17)16(2,3)4)12-19-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3 |
Clé InChI |
RHDRTEKJTROODW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)C(C)(C)C)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)



![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)




![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)


